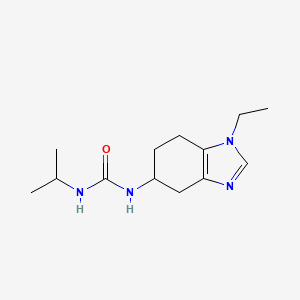
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N'-(1-methylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea typically involves the reaction of 1-ethyl-4,5,6,7-tetrahydro-1H-benzimidazole with isopropyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea oxide, while reduction may produce the corresponding amine.
Aplicaciones Científicas De Investigación
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Ethyl-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea
- N-(1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea
- N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-ethyl)urea
Uniqueness
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea is unique due to its specific substitution pattern on the benzimidazole ring and the urea moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
99700-04-6 |
|---|---|
Fórmula molecular |
C13H22N4O |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
1-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C13H22N4O/c1-4-17-8-14-11-7-10(5-6-12(11)17)16-13(18)15-9(2)3/h8-10H,4-7H2,1-3H3,(H2,15,16,18) |
Clave InChI |
YDGGNODTPNXCNN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C1CCC(C2)NC(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


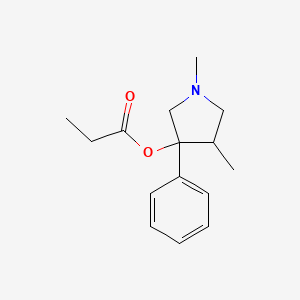
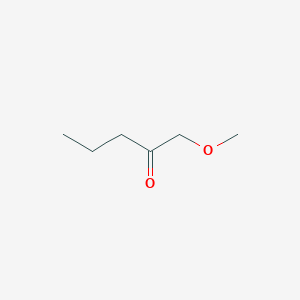
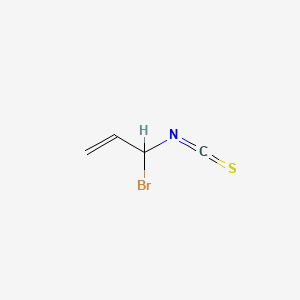
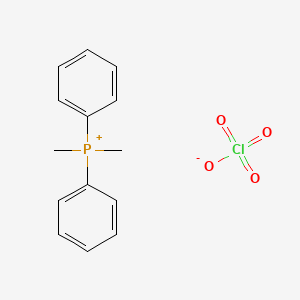
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)

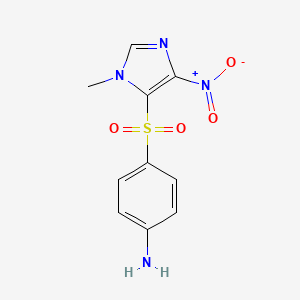
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)

![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
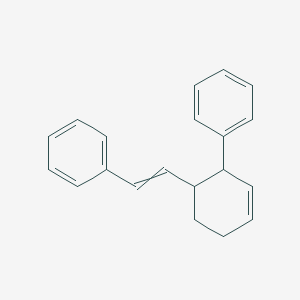
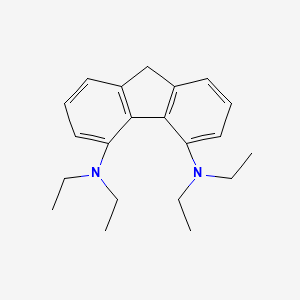
methanone](/img/structure/B14335027.png)
